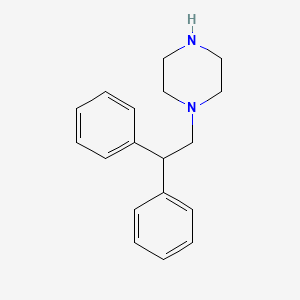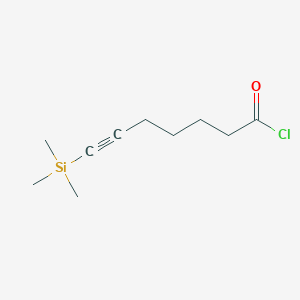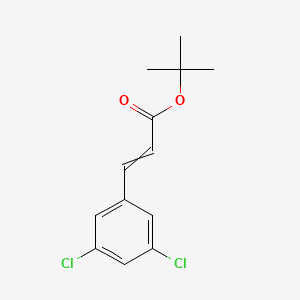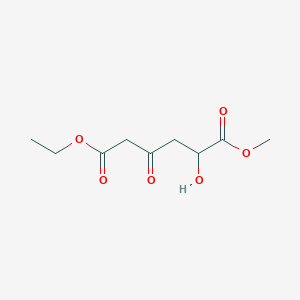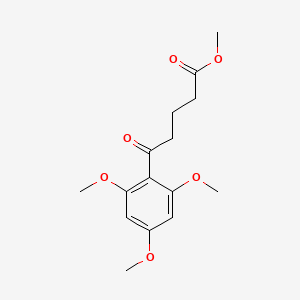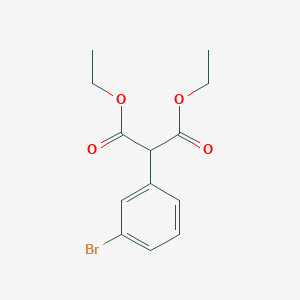
Diethyl (3-bromophenyl)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (3-bromophenyl)malonate is an organic compound with the molecular formula C13H15BrO4 It is a derivative of diethyl malonate, where one of the hydrogen atoms on the benzene ring is substituted with a bromine atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-(3-bromophenyl)propanedioate typically involves the alkylation of diethyl malonate with 3-bromobenzyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, in an ethanol solvent. The general reaction scheme is as follows:
- Formation of the enolate ion from diethyl malonate using sodium ethoxide.
- Alkylation of the enolate ion with 3-bromobenzyl bromide to form diethyl 2-(3-bromophenyl)propanedioate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions: Diethyl (3-bromophenyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted benzene derivatives.
Common Reagents and Conditions:
Sodium ethoxide in ethanol: for enolate formation.
3-bromobenzyl bromide: for alkylation.
Aqueous hydrochloric acid: for hydrolysis.
Heat: for decarboxylation.
Major Products:
- Substituted benzene derivatives.
- Carboxylic acids from hydrolysis.
- Various substituted products from nucleophilic substitution reactions.
科学研究应用
Diethyl (3-bromophenyl)malonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a bioactive molecule.
作用机制
The mechanism of action of diethyl 2-(3-bromophenyl)propanedioate involves its interaction with various molecular targets. The bromine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, while the ester groups can undergo hydrolysis to release carboxylic acids. These reactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.
相似化合物的比较
Diethyl malonate: The parent compound, which lacks the bromine substitution.
Diethyl 2-(4-bromophenyl)propanedioate: A similar compound with the bromine atom at the para position.
Diethyl 2-(2-bromophenyl)propanedioate: A similar compound with the bromine atom at the ortho position.
Uniqueness: Diethyl (3-bromophenyl)malonate is unique due to the bromine substitution at the meta position, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its ortho and para counterparts.
属性
分子式 |
C13H15BrO4 |
|---|---|
分子量 |
315.16 g/mol |
IUPAC 名称 |
diethyl 2-(3-bromophenyl)propanedioate |
InChI |
InChI=1S/C13H15BrO4/c1-3-17-12(15)11(13(16)18-4-2)9-6-5-7-10(14)8-9/h5-8,11H,3-4H2,1-2H3 |
InChI 键 |
WAYYTQKCDWLHMA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=CC(=CC=C1)Br)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


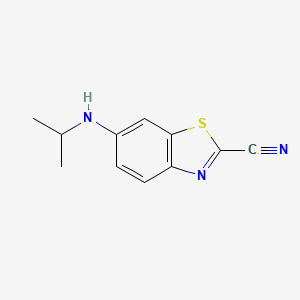

![N-(2-{[(4-Bromo-1,2-thiazol-3-yl)methyl]sulfanyl}ethyl)-N'-methylthiourea](/img/structure/B8342819.png)


